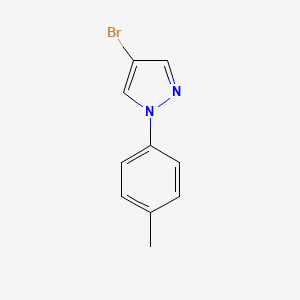

4-Bromo-1-p-tolyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVMTZNISBYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650003 | |

| Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-98-9 | |

| Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-1-p-tolyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-p-tolyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 4-position, along with a p-tolyl group at the 1-position, offers a versatile platform for the development of novel therapeutic agents and functional materials. The bromo-substituent serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the well-established Knorr pyrazole synthesis, where a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a synthetic equivalent, undergoes a condensation reaction with p-tolylhydrazine to form the 1-p-tolyl-1H-pyrazole intermediate. The subsequent step is an electrophilic bromination of the pyrazole ring at the electron-rich C4-position to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-p-tolyl-1H-pyrazole

A widely adopted method for the synthesis of 1-arylpyrazoles is the Knorr pyrazole synthesis.[1] This involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl precursor)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid to the solution and then introduce malondialdehyde tetramethyl acetal.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-p-tolyl-1H-pyrazole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

The introduction of a bromine atom at the C4-position of the pyrazole ring is typically achieved via electrophilic substitution.[1]

Materials:

-

1-p-tolyl-1H-pyrazole

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetonitrile or Dichloromethane

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 1-p-tolyl-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected and reported characterization data for this compound and its immediate precursor. Data for the target compound is predicted based on analogous structures, such as 4-bromo-1-phenyl-1H-pyrazole.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1-p-tolyl-1H-pyrazole | C10H10N2 | 158.20 | Not reported | ~7.8 (d), ~7.6 (d), ~7.2 (d), ~6.4 (t), ~2.4 (s) | ~139, ~138, ~129, ~126, ~120, ~107, ~21 |

| This compound | C10H9BrN2 | 237.10 | ~75-80 (Predicted) | ~7.8 (s), ~7.6 (s), ~7.5 (d), ~7.2 (d), ~2.4 (s) | ~140, ~138, ~137, ~130, ~128, ~120, ~93, ~21 |

Note: NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The melting point of the closely related 4-bromo-1-phenyl-1H-pyrazole is reported to be 78-79 °C.

Concluding Remarks

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The provided characterization data, while partially predictive, offers a reliable reference for researchers working with this compound. The versatility of this compound as a synthetic intermediate makes it a valuable building block for the discovery and development of new molecules with potential applications in pharmacology and materials science. It is recommended that researchers perform thorough characterization of the synthesized compound to confirm its identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-p-tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-p-tolyl-1H-pyrazole, a halogenated aromatic heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, particularly the presence of a reactive bromine atom on the pyrazole ring and a p-tolyl group, make it a versatile building block for the synthesis of more complex molecular architectures with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 957034-98-9 | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.10 g/mol | [1] |

| Predicted Boiling Point | 308.1 ± 25.0 °C | [1] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) should appear as a doublet with approximately equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Expected Molecular Ion Peaks (M⁺): m/z 236 and 238.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, a general description of the expected signals in ¹H and ¹³C NMR spectra can be inferred based on its structure.

-

¹H NMR: The spectrum would likely show signals corresponding to the protons on the pyrazole ring and the p-tolyl group. The protons on the pyrazole ring would appear as singlets, while the aromatic protons of the p-tolyl group would exhibit a characteristic AA'BB' splitting pattern (two doublets). A singlet corresponding to the methyl protons of the tolyl group would also be present.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the pyrazole ring and the p-tolyl group. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrazole and benzene rings, and the C-Br stretching vibration.

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of similar N-aryl-4-bromopyrazoles. The following protocol is a representative example.

Synthesis of this compound

This synthesis can be envisioned as a two-step process: the formation of the 1-p-tolyl-1H-pyrazole intermediate followed by its bromination.

Step 1: Synthesis of 1-p-tolyl-1H-pyrazole

A common method for the synthesis of N-aryl pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an arylhydrazine.

-

Reactants:

-

Malondialdehyde tetraethyl acetal (or a similar 1,3-dicarbonyl equivalent)

-

p-Tolylhydrazine hydrochloride

-

An appropriate solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve p-tolylhydrazine hydrochloride in the chosen solvent.

-

Add malondialdehyde tetraethyl acetal to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-p-tolyl-1H-pyrazole.

-

Step 2: Bromination of 1-p-tolyl-1H-pyrazole

The synthesized 1-p-tolyl-1H-pyrazole can then be brominated at the C4 position.

-

Reactants:

-

1-p-tolyl-1H-pyrazole

-

A brominating agent (e.g., N-Bromosuccinimide (NBS), bromine)

-

An appropriate solvent (e.g., dichloromethane, chloroform, acetic acid)

-

-

Procedure:

-

Dissolve 1-p-tolyl-1H-pyrazole in the chosen solvent.

-

Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for a specified time, monitoring its completion by TLC.

-

After the reaction is complete, quench any excess brominating agent (e.g., with a solution of sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Logical Relationships and Workflows

The synthesis of this compound involves a logical sequence of chemical transformations. This can be visualized as a straightforward workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-p-tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-1-p-tolyl-1H-pyrazole. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide synthesizes data from structurally related compounds and established principles of NMR spectroscopy to offer a robust and scientifically grounded prediction of its spectral characteristics. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and its analogues in a drug discovery and development context.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for this compound are depicted in the following diagram. This convention is used throughout the guide for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the protons on the pyrazole and p-tolyl rings. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electronic nature of the substituted pyrazole ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.9 - 8.1 | Singlet (s) | - | 1H |

| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |

| H-2', H-6' | 7.4 - 7.6 | Doublet (d) | ~ 8.0 - 9.0 | 2H |

| H-3', H-5' | 7.2 - 7.4 | Doublet (d) | ~ 8.0 - 9.0 | 2H |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

Rationale for Predictions:

-

Pyrazole Protons (H-3 and H-5): In the parent 4-bromopyrazole, the H-3 and H-5 protons are equivalent and appear as a single peak. However, the N-substitution with the p-tolyl group breaks this symmetry, leading to two distinct singlets. The H-5 proton is generally deshielded compared to H-3 in N-aryl pyrazoles. The electron-withdrawing bromine at C-4 will further influence these shifts, but they are expected to remain as sharp singlets due to the absence of adjacent protons.

-

p-Tolyl Protons (H-2'/H-6' and H-3'/H-5'): The p-tolyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the pyrazole ring (H-2' and H-6') are expected to be slightly downfield compared to the meta protons (H-3' and H-5') due to the anisotropic effect of the heterocyclic ring.

-

Methyl Protons (-CH₃): The methyl protons of the tolyl group are expected to appear as a singlet in the typical aromatic methyl region.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization state, the electronegativity of attached atoms (bromine and nitrogen), and mesomeric effects within the aromatic systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 140.0 - 145.0 |

| C-3 | 128.0 - 133.0 |

| C-4 | 95.0 - 100.0 |

| C-1' | 137.0 - 140.0 |

| C-4' | 135.0 - 138.0 |

| C-3', C-5' | 129.0 - 131.0 |

| C-2', C-6' | 118.0 - 122.0 |

| -CH₃ | 20.0 - 22.0 |

Rationale for Predictions:

-

Pyrazole Carbons (C-3, C-4, C-5): The C-5 carbon is expected to be the most downfield of the pyrazole carbons due to its attachment to two nitrogen atoms. The C-3 carbon will be at a higher field, and the C-4 carbon, directly attached to the bromine atom, will be significantly shielded, appearing at the lowest chemical shift among the ring carbons.

-

p-Tolyl Carbons (C-1' to C-6' and -CH₃): The chemical shifts of the p-tolyl carbons are predicted based on typical values for N-aryl compounds. The ipso-carbon (C-1') attached to the pyrazole nitrogen will be downfield. The carbon bearing the methyl group (C-4') will also be downfield. The C-2'/C-6' and C-3'/C-5' carbons will appear in the aromatic region, with the latter being slightly more downfield. The methyl carbon will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlet peaks for all carbons.

-

Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of 0 to 160 ppm is generally appropriate.

-

Temperature: 298 K (25 °C).

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak pick to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR-Based Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and acquired NMR data.

Caption: Workflow for structural confirmation using NMR spectroscopy.

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The detailed experimental protocol and logical workflow are designed to assist researchers in the practical application of this data for compound verification and further studies. It is recommended to acquire experimental data and, if necessary, perform two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) for unambiguous assignment of all signals.

Mass spectrometry analysis of 4-Bromo-1-p-tolyl-1H-pyrazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-p-tolyl-1H-pyrazole

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceuticals and agrochemicals, making the structural elucidation of novel pyrazole compounds a critical aspect of drug development and chemical research. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing vital information on molecular weight and structure through fragmentation analysis. This guide details the theoretical and practical aspects of the mass spectrometry analysis of this compound.

Molecular Weight and Isotopic Pattern

The initial step in the mass spectrometric analysis is the determination of the molecular weight and the characteristic isotopic pattern. The molecular formula for this compound is C₁₀H₉BrN₂. The presence of bromine is particularly significant, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key signature in identifying the compound.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Monoisotopic Mass | 251.999 g/mol (for ⁷⁹Br) |

| Average Mass | 253.10 g/mol |

| Nominal Mass | 252 g/mol |

| Isotopic Pattern | Two major peaks of similar intensity at m/z [M]⁺ and [M+2]⁺ |

Predicted Fragmentation Pattern

While specific experimental data for this compound is not widely published, a fragmentation pattern can be predicted based on established principles for substituted pyrazoles. The primary fragmentation processes for pyrazoles involve the expulsion of HCN and the loss of N₂ from the molecular ion or its fragments. For the target molecule, fragmentation is expected to be initiated by ionization, followed by cleavage of the pyrazole ring and bonds to the substituents.

A proposed fragmentation pathway is outlined below. The molecular ion ([C₁₀H₉BrN₂]⁺˙) would be observed with its characteristic bromine isotopic pattern. Subsequent fragmentation could involve the loss of a bromine radical, the tolyl group, or cleavage of the pyrazole ring.

Caption: Predicted fragmentation pathway for this compound.

Table of Predicted Fragments:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Formula | Description |

| 252/254 | [C₁₀H₉BrN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a bromine radical from M⁺˙ |

| 145/147 | [C₃H₂BrN₂]⁺ | Loss of a tolyl radical from M⁺˙ |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the [C₁₀H₉N₂]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tolyl cation |

Experimental Protocols

A standard approach for the analysis of this compound would involve Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This technique is well-suited for polar organic molecules.[1][2]

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.[3]

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.[3]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography Parameters

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters (Positive ESI Mode)

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial identification, followed by tandem MS (MS/MS) for structural confirmation.

Caption: General experimental workflow for LC-MS analysis.

Data Interpretation

The acquired data should be processed to identify the peak corresponding to this compound. The key indicators will be:

-

Retention Time: A characteristic retention time from the LC separation.

-

Molecular Ion: The presence of a pair of peaks at m/z 252 and 254 with roughly equal intensity.

-

Fragmentation Pattern: In the MS/MS spectrum, the presence of fragment ions consistent with the predicted fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound is a straightforward process using standard LC-ESI-MS techniques. The presence of bromine provides a distinct isotopic signature that greatly aids in the identification of the compound and its fragments. While experimental data for this specific molecule is scarce, a reliable prediction of its fragmentation pattern can be made based on the well-understood behavior of substituted pyrazoles in mass spectrometry. The protocols and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals in the structural elucidation of this and similar compounds.

References

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-p-tolyl-1H-pyrazole

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-p-tolyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines the expected spectral features, a general experimental protocol for obtaining the spectrum, and a logical workflow for its analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the pyrazole ring, the p-tolyl group, and the carbon-bromine bond. Based on established spectroscopic data for similar compounds, the expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3000 | Medium-Weak | Aromatic C-H stretching (pyrazole and tolyl rings) |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methyl group of tolyl) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic and pyrazole rings |

| ~1400 | Medium | In-plane C-H bending of the pyrazole ring[1] |

| ~1380 | Medium | Symmetric C-H bending of the methyl group |

| ~1220 | Medium | C-N stretching mode of the pyrazole ring[1] |

| ~1110 | Medium | N-N stretching mode of the pyrazole ring[1] |

| 850 - 800 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring |

| Below 700 | Medium-Strong | C-Br stretching vibration |

Note: The exact positions of the peaks can be influenced by the specific chemical environment and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Sample of this compound

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder under an infrared lamp to remove any adsorbed water, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the ground mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum of this compound.

Caption: Logical workflow for FT-IR analysis.

This guide provides a foundational understanding of the FT-IR characteristics of this compound for researchers and professionals in the field. The provided data and protocols can be utilized for the identification and characterization of this and structurally related compounds.

References

X-ray Crystal Structure of 4-Bromo-1-p-tolyl-1H-pyrazole: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-Bromo-1-p-tolyl-1H-pyrazole. While a definitive, publicly accessible X-ray crystal structure for this compound (CAS No: 957034-98-9) has not been identified in prominent crystallographic databases, this document furnishes detailed experimental protocols for its synthesis and crystallographic analysis based on established methodologies for analogous compounds. Furthermore, this guide presents crystallographic data for a closely related analogue, (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, to serve as a valuable reference for researchers in structural biology, medicinal chemistry, and drug development. The guide includes structured data tables for crystallographic parameters and visualizations of the synthetic workflow, adhering to best practices for scientific data presentation.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as scaffolds in pharmaceutical and agrochemical research. The introduction of a bromine atom at the C4 position and specific aryl substituents at the N1 position, such as a p-tolyl group, can significantly modulate the compound's physicochemical properties and biological efficacy. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), facilitating rational drug design, and advancing molecular modeling studies.

This guide addresses the current gap in publicly available crystallographic data for this compound by providing a robust framework for its synthesis and structural elucidation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the condensation of a substituted hydrazine with a β-diketone followed by bromination. A representative and efficient one-pot, three-component synthesis is detailed below, adapted from established procedures for related 4-bromopyrazole derivatives[1].

Materials:

-

p-tolylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

N-Bromosaccharin (NBSac)

-

Silica-supported sulfuric acid (SiO₂-H₂SO₄)

-

Ethanol (95%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1.0 mmol), acetylacetone (1.0 mmol), and N-Bromosaccharin (1.1 mmol).

-

Catalyst Addition: Add silica-supported sulfuric acid (0.1 g) to the mixture.

-

Reaction Conditions: Heat the solvent-free mixture at 80°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and filter to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Loosly cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement

This section outlines a general procedure for X-ray diffraction data collection and structure refinement.

Procedure:

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head of a diffractometer.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Reduction: Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

Crystallographic Data Presentation

As the crystal structure of the title compound is not publicly available, we present the crystallographic data for a closely related, structurally characterized compound: (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one[2]. This data serves as a valuable reference for what can be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₆H₂₁BrN₂O₂ |

| Formula Weight | 473.37 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 21.5455(17) Å |

| b | 7.3813(7) Å |

| c | 22.7766(19) Å |

| α | 90° |

| β | 101.0921(8)° |

| γ | 90° |

| Volume | 3550.0(5) ų |

| Z | 8 |

| Density (calculated) | 1.772 Mg/m³ |

| Absorption Coefficient | 2.580 mm⁻¹ |

| F(000) | 1936 |

| Data Collection | |

| θ range for data collection | 2.11 to 25.00° |

| Index ranges | -25 ≤ h ≤ 25, -8 ≤ k ≤ 8, -27 ≤ l ≤ 27 |

| Reflections collected | 31172 |

| Independent reflections | 6231 [R(int) = 0.0441] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 6231 / 0 / 559 |

| Goodness-of-fit on F² | 1.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0418, wR₂ = 0.0969 |

| R indices (all data) | R₁ = 0.0621, wR₂ = 0.1069 |

| Largest diff. peak and hole | 0.463 and -0.455 e.Å⁻³ |

Data obtained from a related structure as a reference.[2]

Visualization of Workflows and Relationships

Synthetic Workflow

The following diagram illustrates the one-pot synthesis of this compound.

Role in Drug Discovery Pipeline

The following diagram illustrates the logical progression of how a structurally characterized compound like this compound fits into a typical drug discovery pipeline.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides researchers with the necessary theoretical and practical framework for its synthesis and crystallographic analysis. The provided experimental protocols are based on robust and well-established chemical transformations. The reference crystallographic data from a closely related analogue offers valuable insights into the expected structural parameters. The visualization of the synthetic workflow and the compound's role in the drug discovery pipeline further contextualizes the importance of such structural studies. It is anticipated that the experimental determination and publication of the crystal structure of this compound will be a valuable addition to the field of medicinal and materials chemistry.

References

- 1. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Bromo-1-p-tolyl-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-1-p-tolyl-1H-pyrazole, a key intermediate in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document outlines the predicted solubility based on molecular structure, presents a framework for organizing solubility data, details experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Molecular Structure and Predicted Solubility

This compound (CAS No: 957034-98-9, Molecular Formula: C10H9BrN2) is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a p-tolyl group. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The molecular structure of this compound incorporates both polar and non-polar moieties:

-

Polar Moieties : The pyrazole ring, with its two nitrogen atoms, is a polar heterocyclic system capable of hydrogen bonding. The bromine atom also contributes to the molecule's polarity.

-

Non-polar Moiety : The p-tolyl group is a significant non-polar, aromatic hydrocarbon component.

The presence of both polar and non-polar regions suggests that this compound will exhibit intermediate polarity. Consequently, it is predicted to have good solubility in moderately polar aprotic solvents and limited solubility in highly polar protic solvents like water and lower alcohols, as well as in very non-polar aliphatic hydrocarbon solvents.

Illustrative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides an illustrative framework for presenting such data. The values presented are hypothetical and intended to serve as a guide for researchers in organizing their experimental findings. The solvents are ordered by increasing polarity index.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |

| n-Hexane | Non-polar | 0.1 | Low (< 0.1) |

| Toluene | Non-polar | 2.4 | Moderate (1-5) |

| Diethyl Ether | Polar Aprotic | 2.8 | Moderate (1-5) |

| Dichloromethane | Polar Aprotic | 3.1 | High (> 10) |

| Ethyl Acetate | Polar Aprotic | 4.4 | High (> 10) |

| Acetone | Polar Aprotic | 5.1 | High (> 10) |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate (1-5) |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High (> 10) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High (> 10) |

| Ethanol | Polar Protic | 4.3 | Low (0.1-1) |

| Methanol | Polar Protic | 5.1 | Low (0.1-1) |

| Water | Polar Protic | 10.2 | Very Low (< 0.01) |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the processes and principles involved in solubility determination, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the solubility of a solid organic compound.

An In-depth Technical Guide to 4-Bromo-1-p-tolyl-1H-pyrazole: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-p-tolyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic combination of a pyrazole core, a bromine handle for further functionalization, and a p-tolyl group influencing electronic properties makes it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailing key synthetic methodologies, experimental protocols, and quantitative data. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the synthetic logic.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a bromine atom at the C4 position of the pyrazole ring provides a versatile handle for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies in drug development programs.

The N1-p-tolyl group in this compound plays a crucial role in modulating the compound's lipophilicity, electronic properties, and steric profile, which can significantly influence its biological activity and pharmacokinetic properties. Consequently, this compound serves as a vital intermediate for the synthesis of a diverse array of bioactive molecules and functional materials.

Discovery and Historical Context

While a definitive seminal report on the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of pyrazole synthesis and functionalization. The fundamental approach to pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, was established by Ludwig Knorr in the late 19th century. Subsequent research focused on expanding the scope of this reaction and developing methods for the selective functionalization of the pyrazole ring.

The synthesis of N-arylpyrazoles, including those with a p-tolyl substituent, became a common practice. The direct bromination of these N-arylpyrazoles at the electron-rich C4 position represents a logical and widely employed strategy for accessing 4-brominated derivatives. Therefore, the "discovery" of this compound can be viewed as a natural progression in the field of heterocyclic chemistry, driven by the need for versatile building blocks in synthetic organic chemistry and medicinal chemistry.

Synthetic Strategies and Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the initial formation of the 1-p-tolyl-1H-pyrazole core followed by bromination, and a more convergent one-pot synthesis.

Two-Step Synthesis: Cyclization followed by Bromination

This classical and widely applicable approach involves two distinct experimental operations:

Step 1: Synthesis of 1-p-tolyl-1H-pyrazole

The most common method for the synthesis of the 1-p-tolyl-1H-pyrazole core is the condensation of a suitable 1,3-dicarbonyl equivalent with p-tolylhydrazine. A readily available and effective 1,3-dicarbonyl synthon is malonaldehyde bis(dimethyl acetal).

-

Reaction Pathway:

Figure 1: Two-step synthesis of this compound.

Step 2: Electrophilic Bromination

The 1-p-tolyl-1H-pyrazole intermediate is then subjected to electrophilic bromination. The C4 position of the pyrazole ring is highly activated towards electrophilic attack. Various brominating agents can be employed for this transformation.

-

Common Brominating Agents:

-

Bromine (Br₂) in a suitable solvent (e.g., acetic acid, chloroform).

-

N-Bromosuccinimide (NBS) in a polar solvent (e.g., acetonitrile, DMF).

-

One-Pot Synthesis

More recent synthetic developments have focused on improving efficiency and reducing the number of synthetic steps. One-pot procedures, where the cyclization and bromination reactions are performed sequentially in the same reaction vessel without isolation of the intermediate, have been developed.

-

Reaction Pathway:

Figure 2: One-pot synthesis of this compound.

A notable example of a one-pot synthesis involves the reaction of a 1,3-diketone with an arylhydrazine and N-bromosaccharin in the presence of a solid-supported acid catalyst.[1] This solvent-free approach offers advantages in terms of environmental impact and operational simplicity.[1]

Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the currently available literature, a general procedure can be extrapolated from established methods for the synthesis of analogous 1-aryl-4-bromopyrazoles.

General Two-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-p-tolyl-1H-pyrazole

-

To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added malonaldehyde bis(dimethyl acetal) (1.1 eq).

-

The reaction mixture is heated to reflux for a specified period (typically 2-6 hours) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-p-tolyl-1H-pyrazole, which may be purified by column chromatography or used directly in the next step.

Step 2: Bromination of 1-p-tolyl-1H-pyrazole

-

The crude 1-p-tolyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid or chloroform).

-

The solution is cooled in an ice bath, and a solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

General One-Pot Experimental Protocol (Illustrative)[1]

-

A 1,3-diketone (1.0 eq) and p-tolylhydrazine (1.0 eq) are ground with a catalytic amount of silica gel supported sulfuric acid in a mortar and pestle at room temperature.[1]

-

After the initial condensation is complete (monitored by TLC), a stoichiometric amount of N-bromosaccharin (1.0 eq) is added to the mixture.[1]

-

The grinding is continued for a short period until the reaction is complete (monitored by TLC).[1]

-

The reaction mixture is then treated with a non-polar solvent (e.g., n-hexane) and filtered to remove the solid byproducts.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[1]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 957034-98-9 | |

| Molecular Formula | C₁₀H₉BrN₂ | |

| Molecular Weight | 237.10 g/mol |

Spectroscopic Data (Predicted and Analogous Compounds)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Pyrazole H-3 | ~7.8-8.0 | s | |

| Pyrazole H-5 | ~7.6-7.8 | s | |

| Tolyl H (ortho to N) | ~7.4-7.6 | d | |

| Tolyl H (meta to N) | ~7.2-7.4 | d | |

| Tolyl -CH₃ | ~2.4 | s | |

| ¹³C NMR | |||

| Pyrazole C-3 | ~140 | ||

| Pyrazole C-4 | ~95 | Carbon bearing bromine | |

| Pyrazole C-5 | ~130 | ||

| Tolyl C (ipso to N) | ~138 | ||

| Tolyl C (ortho to N) | ~120 | ||

| Tolyl C (meta to N) | ~130 | ||

| Tolyl C (para to N) | ~138 | Carbon bearing methyl group | |

| Tolyl -CH₃ | ~21 |

Note: These are predicted values and may vary from experimentally determined data.

Applications in Drug Development and Materials Science

This compound is a valuable scaffold for the synthesis of a wide range of compounds with potential applications in:

-

Medicinal Chemistry: As a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The bromine atom allows for the introduction of various functional groups to explore and optimize biological activity.

-

Agrochemicals: The pyrazole core is present in many commercial pesticides and herbicides.

-

Materials Science: As a building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

This compound is a strategically important synthetic intermediate whose utility stems from the versatile reactivity of its constituent parts. While its specific discovery is not pinpointed to a single publication, its synthesis is well-rooted in the fundamental principles of pyrazole chemistry. The development of both two-step and one-pot synthetic methodologies provides chemists with flexible and efficient routes to access this valuable compound. The ability to readily functionalize the C4 position via the bromo substituent ensures its continued importance as a key building block in the design and synthesis of novel molecules for a broad range of applications, particularly in the fields of drug discovery and materials science. Further research into refining synthetic protocols and exploring its utility in novel chemical transformations will undoubtedly continue to expand its role in modern chemistry.

References

An In-depth Technical Guide on Tautomerism in 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 4-bromo-1-p-tolyl-1H-pyrazole derivatives. Given the specificity of the substitution pattern, this document synthesizes information from closely related 4-bromo-1-aryl-1H-pyrazole systems to build a predictive framework for the tautomeric behavior of the title compounds. The guide covers the theoretical basis of pyrazole tautomerism, experimental methodologies for its investigation, and computational approaches for predicting tautomer stability.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted or certain substituted pyrazoles is their ability to exist as a mixture of two or more tautomeric forms. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a generic 3(5)-substituted pyrazole, the equilibrium is depicted below:

The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution) of the compound. For 1-substituted pyrazoles, such as this compound, annular tautomerism is blocked due to the substituent on one of the nitrogen atoms. However, if other functional groups capable of proton exchange are introduced onto the pyrazole ring or its substituents, other forms of tautomerism, such as keto-enol or imine-enamine tautomerism, can be observed.

While the primary focus of this guide is on the core this compound structure, it is important to consider that derivatives with additional substituents at the 3 or 5 positions could exhibit annular tautomerism if the 1-p-tolyl group were to be replaced by a proton. The principles discussed herein are foundational for understanding such potential equilibria.

Tautomerism in 4-Bromo-1-aryl-1H-pyrazoles

Research on 4-bromo-1H-pyrazoles has shown that the substitution pattern significantly influences which tautomer is more stable. In cases where a substituent is present at the 3(5) position, there is a clear preference for one tautomeric form over the other. For instance, in 3(5)-bromo-4-substituted-1H-pyrazoles, the 3-bromo tautomer is generally favored both in the solid state and in solution. This preference can be attributed to electronic and steric factors.

For this compound, the N1-substituent prevents annular tautomerism. The structure is fixed as shown below:

However, the electronic properties of the p-tolyl group and the bromo substituent can influence the reactivity and spectroscopic characteristics of the molecule. The electron-donating nature of the p-tolyl group and the electron-withdrawing nature of the bromine atom create a specific electronic environment within the pyrazole ring.

Experimental Investigation of Tautomerism

Several powerful analytical techniques are employed to study tautomeric equilibria in pyrazole derivatives.

NMR spectroscopy is the most widely used method for studying tautomerism in solution.[1] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.

-

¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the tautomeric form. In cases of slow exchange between tautomers on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed and their relative integration provides the equilibrium constant.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are distinct for different tautomers. In N-unsubstituted pyrazoles, rapid proton exchange can lead to averaged signals for C3 and C5.

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms are highly indicative of their chemical environment (pyrrole-like vs. pyridine-like), making ¹⁵N NMR a definitive tool for tautomer identification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 - 7.8 | - |

| H5 | ~7.6 - 7.9 | - |

| C3 | - | ~140 - 145 |

| C4 | - | ~95 - 100 |

| C5 | - | ~128 - 133 |

| Tolyl-CH₃ | ~2.3 - 2.5 | ~20 - 22 |

| Tolyl-Aryl-H | ~7.1 - 7.4 | - |

| Tolyl-Aryl-C | - | ~125 - 140 |

Note: These are estimated values based on data for similar 1-aryl-4-bromopyrazoles. Actual values may vary.

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[1] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can play a crucial role in stabilizing a particular tautomer in the crystal lattice. For instance, the crystal structure of 4-bromo-1H-pyrazole shows a trimeric assembly through hydrogen bonds.[2][3]

IR spectroscopy can provide information about functional groups and hydrogen bonding. The N-H stretching frequency in N-unsubstituted pyrazoles is particularly informative. The absence of a prominent N-H stretch in the IR spectrum of this compound would confirm the N-substituted nature of the compound.

Computational Chemistry Approaches

In the absence of extensive experimental data for a specific derivative, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of potential tautomers. These calculations can provide insights into the gas-phase and solution-phase energetics, geometries, and spectroscopic properties of the different forms.

Logical Workflow for Computational Tautomer Analysis:

Experimental Protocols

A common route to synthesize 1-aryl-4-bromopyrazoles involves a one-pot reaction of a 1,3-dicarbonyl compound, an arylhydrazine, and a brominating agent.

Experimental Workflow for Synthesis:

Detailed Protocol:

-

To a round-bottom flask, add the 1,3-dicarbonyl precursor (1.0 eq), p-tolylhydrazine hydrochloride (1.1 eq), and a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a protic acid (e.g., acetic acid).

-

Stir the mixture at room temperature for 1-2 hours to form the pyrazole intermediate.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

-

Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at ambient temperature.

-

To study dynamic processes, acquire spectra at various temperatures (e.g., from -60 °C to 100 °C).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all signals.

Conclusion

The tautomeric behavior of pyrazole derivatives is a critical aspect that influences their chemical and biological properties. For this compound, while annular tautomerism is not possible, the electronic interplay of the substituents defines its characteristics. Understanding the principles of pyrazole tautomerism through the combined use of advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for the rational design and development of new pyrazole-based compounds in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 3. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the 4-Bromo-1-p-tolyl-1H-pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Bromo-1-p-tolyl-1H-pyrazole scaffold is a key heterocyclic structure in medicinal chemistry and materials science. Its electronic properties, governed by the interplay of the pyrazole core, the bromine substituent, and the p-tolyl group, are critical determinants of its chemical reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of this scaffold, including its frontier molecular orbitals, electrostatic potential, and key quantum chemical descriptors. Detailed experimental and computational methodologies for the characterization of these properties are also presented, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on this versatile pyrazole core.

Introduction

Pyrazole derivatives are a prominent class of N-heterocyclic compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic nature of the pyrazole ring, characterized by two adjacent nitrogen atoms, contributes to its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the pyrazole core allows for the fine-tuning of its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The this compound scaffold incorporates three key features that modulate its electronic landscape:

-

The Pyrazole Core: An aromatic five-membered ring with two nitrogen atoms, contributing to its overall electronic stability and capacity for hydrogen bonding.

-

The 4-Bromo Substituent: An electron-withdrawing halogen atom at the C4 position, which influences the electron density distribution of the pyrazole ring and provides a reactive handle for further synthetic modifications through cross-coupling reactions.

-

The 1-p-tolyl Group: An aryl substituent at the N1 position, which impacts the overall aromaticity and lipophilicity of the molecule.

Understanding the electronic properties of this scaffold is paramount for predicting its reactivity, metabolic stability, and potential biological targets. This guide summarizes the key electronic descriptors of the this compound core, based on computational studies of closely related analogs, and details the methodologies employed for their determination.

Electronic Properties: A Quantitative Overview

While specific experimental data for the this compound scaffold is not extensively available in the public domain, its electronic properties can be reliably predicted using computational quantum chemistry methods. The following tables summarize key electronic descriptors derived from Density Functional Theory (DFT) calculations on structurally analogous 1-aryl-4-bromopyrazoles. These values provide a strong indication of the expected electronic behavior of the title compound.

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Value (eV) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 to -7.5 | Indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a greater propensity to donate electrons in chemical reactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.0 to -2.0 | Represents the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | A larger energy gap implies higher kinetic stability and lower chemical reactivity. This is a key parameter in assessing the molecule's stability. |

Table 2: Global Reactivity Descriptors

| Parameter | Value | Significance |

| Ionization Potential (I) | 6.5 to 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.75 to 4.75 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.25 to 2.75 eV | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 0.18 to 0.22 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 2.5 to 3.5 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value |

| Dipole Moment | 2.0 - 3.0 Debye |

| Polarizability | 20 - 25 ų |

| Molecular Electrostatic Potential (MEP) | Negative potential around the pyrazole nitrogen atoms and the bromine atom; Positive potential around the hydrogen atoms of the tolyl group. |

Experimental and Computational Protocols

The determination of the electronic properties of the this compound scaffold involves a combination of synthetic chemistry, spectroscopy, electrochemistry, and computational modeling.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a multi-step process, followed by rigorous purification and characterization to confirm its structure and purity.

A common synthetic route involves the cyclization of a substituted hydrazine with a suitable three-carbon precursor, followed by bromination of the resulting pyrazole. For instance, the reaction of p-tolylhydrazine with a β-dicarbonyl compound can yield the 1-p-tolyl-1H-pyrazole core, which is subsequently brominated at the C4 position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br) in the final product.

Computational Protocol for Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with high accuracy.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-311G(d,p) is often employed to provide a good description of the electronic structure.

-

Software: Gaussian, ORCA, and other quantum chemistry packages are widely used for these calculations.

Biological Relevance and Potential Signaling Pathways

The electronic properties of the this compound scaffold are intimately linked to its potential biological activity. The distribution of electron density and the nature of the frontier orbitals dictate how the molecule interacts with biological macromolecules such as enzymes and receptors. Many pyrazole-containing compounds are known to act as inhibitors of various kinases. For instance, the well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective inhibitor of cyclooxygenase-2 (COX-2). Other pyrazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK by small molecules, including those with a pyrazole scaffold, can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

The electronic features of the this compound scaffold, such as the electronegative regions around the nitrogen and bromine atoms, could facilitate key interactions within the ATP-binding pocket or allosteric sites of kinases like p38 MAPK. The p-tolyl group can engage in hydrophobic interactions, further enhancing binding affinity.

Conclusion

The this compound scaffold possesses a unique combination of electronic properties that make it a highly attractive core for the development of novel bioactive molecules and functional materials. The interplay between the electron-donating and -withdrawing substituents on the pyrazole ring allows for the precise modulation of its electronic landscape. This guide has provided a comprehensive overview of the key electronic descriptors of this scaffold, along with detailed methodologies for their determination. A deeper understanding of these fundamental properties will undoubtedly accelerate the rational design of next-generation pyrazole-based compounds with enhanced efficacy and selectivity for a range of therapeutic and technological applications. Researchers are encouraged to utilize the presented protocols and data as a foundation for their own investigations into this promising chemical entity.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Bromo-1-p-tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 4-Bromo-1-p-tolyl-1H-pyrazole. The resulting 4-aryl-1-p-tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents. The information herein is intended to guide researchers in the efficient synthesis and application of these valuable compounds in drug discovery and development.

Applications in Drug Discovery

The 4-aryl-1-p-tolyl-1H-pyrazole motif is a key pharmacophore in a variety of biologically active molecules, particularly in the field of oncology. These compounds have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition:

Many synthesized 4-aryl-1-p-tolyl-1H-pyrazole derivatives have been evaluated for their inhibitory activity against a range of kinases implicated in cancer progression. For instance, derivatives of this scaffold have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The p-tolyl group on the pyrazole nitrogen and the electronically diverse aryl group at the 4-position allow for fine-tuning of the molecule's steric and electronic properties to achieve high potency and selectivity for the target kinase.

Anticancer Activity:

The kinase inhibitory activity of 4-aryl-1-p-tolyl-1H-pyrazoles translates to significant anti-proliferative effects in various cancer cell lines. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4] The table below summarizes the anticancer activity of representative 4-aryl-1-p-tolyl-1H-pyrazole derivatives against different cancer cell lines.

| Compound ID | R Group (at 4-position) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | Hela (Cervical Cancer) | 2.59 | [3] |

| 1b | 4-Methoxyphenyl | HCT-116 (Colon Cancer) | >50 | [3] |

| 1c | 4-Chlorophenyl | MCF7 (Breast Cancer) | 29.11 | [3] |

| 2a | Indol-3-yl | Leukemia | - | [1] |

| 3a | 4-Hydroxyphenyl | RKO (Colon Carcinoma) | 9.9 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Two common methods are presented: a conventional heating method and a microwave-assisted method, which can offer significantly reduced reaction times.[6]

Protocol 1: Conventional Heating

This protocol is a general procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane